molecular formula C13H17NO3 B13191908 3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid

3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B13191908
M. Wt: 235.28 g/mol
InChI Key: WMWAJWNWMYBCTB-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid is an organic compound with the molecular formula C13H17NO3. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a dimethyl-substituted oxopropanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid typically involves the reaction of 3-(dimethylamino)benzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method involves the use of a Strecker synthesis, where the aldehyde reacts with an amine and a cyanide source to form an α-amino nitrile intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)phenylboronic acid
  • 4-(Dimethylamino)phenylboronic acid
  • 3-(Dimethylamino)phenyl dimethylcarbamate

Uniqueness

3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the oxopropanoic acid moiety allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid

InChI

InChI=1S/C13H17NO3/c1-13(2,12(16)17)11(15)9-6-5-7-10(8-9)14(3)4/h5-8H,1-4H3,(H,16,17)

InChI Key

WMWAJWNWMYBCTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC(=CC=C1)N(C)C)C(=O)O

Origin of Product

United States

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